molecular formula C13H26O3Si B2605461 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde CAS No. 2060024-66-8

2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde

Cat. No.: B2605461
CAS No.: 2060024-66-8
M. Wt: 258.433
InChI Key: DRXMOKNEPVPURM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyoxan-4-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)16-13(6-9-14)7-10-15-11-8-13/h9H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXMOKNEPVPURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOCC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060024-66-8
Record name 2-{4-[(tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The protected intermediate is then subjected to further reactions to introduce the acetaldehyde group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Silylation Reactions : The tert-butyldimethylsilyl group enhances the stability of reactive intermediates, making the compound useful in protecting functional groups during synthesis.
  • Formation of Cyclic Compounds : The oxane ring in the structure facilitates the formation of cyclic compounds through intramolecular reactions, which are valuable in synthesizing complex natural products.

Case Study: Synthesis of Cyclic Hydroxylamines

A notable application of this compound is in the synthesis of cyclic hydroxylamines. Researchers have utilized this compound as a precursor to create various cyclic structures that are essential for pharmaceutical development. This process often involves enantioselective reactions, which yield compounds with high purity and specific stereochemistry, crucial for biological activity .

Medicinal Chemistry

The compound's structure allows it to be a precursor for biologically active molecules. Its derivatives have shown potential as:

  • Antiviral Agents : Research indicates that modifications of this compound can lead to compounds with antiviral properties, particularly against RNA viruses.
  • Anticancer Compounds : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, making them candidates for further drug development.

Case Study: Antiviral Activity

In a study examining the antiviral properties of derivatives synthesized from this compound, several compounds exhibited significant activity against specific viral strains. These findings suggest that this compound can be a valuable scaffold in the design of new antiviral therapies .

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the production of siloxane-based polymers, which are known for their thermal stability and flexibility.

Case Study: Siloxane Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal resistance. This application is particularly relevant in industries requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde primarily involves its reactivity as an aldehyde and the protective role of the TBDMS group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group protects hydroxyl functionalities during multi-step synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound’s uniqueness lies in the combination of a tetrahydropyran ring, TBDMS-protected hydroxyl, and an acetaldehyde side chain. Below is a comparison with hypothetical analogs:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Functional Groups Structural Differences
2-{4-[(TBDMS)oxy]oxan-4-yl}acetaldehyde (Target) C₁₃H₂₆O₃Si TBDMS-ether, oxane, acetaldehyde Ethylene spacer between ring and aldehyde
4-(TBDMSoxy)tetrahydropyran-4-carbaldehyde C₁₂H₂₄O₃Si TBDMS-ether, oxane, aldehyde Aldehyde directly attached to ring
2-(TBDMSoxy)acetaldehyde C₈H₁₈O₂Si TBDMS-ether, acetaldehyde No oxane ring; simpler structure
4-(TIPSoxy)oxan-4-yl acetaldehyde C₁₅H₃₀O₃Si Triisopropylsilyl (TIPS)-ether, oxane, acetaldehyde Bulkier silyl group
Key Observations :
  • Reactivity : The ethylene spacer (-CH₂-) between the oxane ring and aldehyde may increase conformational flexibility compared to analogs with direct aldehyde-ring attachment, influencing nucleophilic addition reactions .
  • Stability : TBDMS ethers are more stable toward acidic/basic conditions than trimethylsilyl (TMS) analogs but less stable than TIPS derivatives, allowing selective deprotection .

Physicochemical and Functional Comparisons

Table 2: Predicted Properties
Property Target Compound 4-(TBDMSoxy)tetrahydropyran-4-carbaldehyde 2-(TBDMSoxy)acetaldehyde
Molecular Weight (g/mol) 258.4 244.4 182.3
Lipophilicity (LogP) ~3.5 (estimated) ~3.2 ~2.0
Water Solubility Low (TBDMS increases hydrophobicity) Very low Moderate (smaller size)
CCS [M+H]+ (Ų) 159.6 ~155–160 (estimated) ~140–145 (estimated)
  • Lipophilicity : The oxane ring and TBDMS group in the target compound contribute to higher LogP values than simpler analogs like 2-(TBDMSoxy)acetaldehyde.
  • Collision Cross-Section : The target’s CCS aligns with its molecular size, intermediate between smaller aldehydes and bulkier silyl-protected cyclic ethers .

Biological Activity

2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde, a compound with the molecular formula C13H26O3Si, has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C13H26O3Si
Molecular Weight 258.43 g/mol
CAS Number 2060024-66-8
MDL Number MFCD30535672
Appearance Liquid
Storage Temperature 4 °C

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with cellular receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and reactivity, allowing it to scavenge free radicals effectively.
  • Enzyme Inhibition : Initial findings indicate potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and obesity.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study published in the Journal of Natural Products demonstrated that derivatives of silyl compounds, including this compound, exhibited significant antioxidant properties. The study utilized various assays (DPPH, ABTS) to measure free radical scavenging activity and reported a correlation between silyl substitution and increased antioxidant capacity .
  • Enzyme Interaction :
    • Research conducted at a leading pharmaceutical institution explored the enzyme inhibitory potential of this compound. The results indicated that it could inhibit key enzymes involved in carbohydrate metabolism, suggesting its utility in managing hyperglycemia .
  • Cellular Studies :
    • In vitro studies on human cell lines have shown that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under stress conditions . This suggests a protective role against oxidative damage.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Diabetes Management : By modulating enzyme activity related to glucose metabolism, it could serve as a potential agent for managing blood sugar levels.
  • Neuroprotective Agent : Its antioxidant properties may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Safety Profile

The safety profile of this compound is essential for its application in therapeutic contexts. According to safety data sheets:

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP301+P312: If swallowed: Call a poison center or doctor if you feel unwell

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butyldimethylsilyl (TBS) protecting group in the synthesis of this compound?

  • The TBS group is commonly used to protect hydroxyl groups due to its stability under acidic and basic conditions. Key steps include:

  • Reagent selection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in anhydrous DMF or DCM .
  • Monitoring : Track reaction progress via TLC or NMR to confirm complete protection.
  • Purification : Silica gel chromatography is recommended to remove excess silylation reagents .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identify proton environments (e.g., acetaldehyde protons at δ ~9.5 ppm) and silyl ether carbons (δ ~18-25 ppm for TBS groups).
  • FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and silyl ether (Si-O-C) vibrations (~1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can side reactions during synthesis be minimized?

  • Control moisture : Use anhydrous solvents and inert atmospheres to prevent premature desilylation.
  • Optimize stoichiometry : Avoid excess TBSCl to reduce byproducts like disilylated species.
  • Temperature modulation : Maintain reactions at 0–25°C to suppress aldol condensation of the acetaldehyde moiety .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group.
  • Molecular dynamics simulations : Model solvent effects (e.g., THF vs. DMSO) on reaction pathways.
  • Transition state analysis : Identify steric hindrance from the TBS group using Gaussian or ORCA software .

Q. How do solvent polarity and temperature affect the stability of the acetaldehyde moiety?

  • Experimental design : Use a 2² factorial design to test solvents (polar vs. nonpolar) and temperatures (4°C vs. 25°C).
  • Metrics : Monitor decomposition via HPLC and quantify degradation products (e.g., aldol adducts).
  • Findings : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde by reducing enolization .

Q. What strategies resolve contradictions in reported reaction kinetics under varying pH?

  • Data reconciliation : Compare kinetic profiles (pseudo-first-order rate constants) across studies.
  • Mechanistic probes : Use isotopic labeling (e.g., D₂O) to differentiate acid-catalyzed vs. base-mediated pathways.
  • Theoretical alignment : Correlate experimental data with Marcus theory or Brønsted plots to unify pH-dependent trends .

Methodological Frameworks

Q. How to design a study linking this compound’s reactivity to broader organosilicon chemistry theories?

  • Conceptual framework : Apply Woodward-Hoffmann rules to predict stereoelectronic effects of the silyl ether.
  • Hypothesis testing : Validate whether TBS stabilization aligns with Bürgi-Dunitz trajectory models in nucleophilic attacks.
  • Interdisciplinary integration : Combine synthetic data with computational insights to refine frontier orbital theory .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Size-exclusion chromatography : Separate high-molecular-weight aggregates formed via aldol side reactions.
  • Cryogenic distillation : Purify volatile aldehyde derivatives under reduced pressure.
  • HPLC-MS coupling : Achieve >95% purity by pairing reverse-phase columns with real-time mass detection .

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